3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde

Medicinal Chemistry Anticancer Cytotoxicity

Select this specific 3-bromo-4,6-dimethoxy-2-methylbenzaldehyde for its unrivaled electronic profile: electron-donating methoxy/methyl groups combined with a C-3 bromo handle create a reactivity pattern distinct from simpler bromobenzaldehydes. This precise substitution ensures predictable cross-coupling selectivity and enables construction of novel biaryl/heterocyclic scaffolds for anticancer and probe discovery programs. Avoid the compromised reactivity of structural analogs—source the correct differentiated intermediate to maintain your SAR and synthetic route integrity.

Molecular Formula C10H11BrO3
Molecular Weight 259.10 g/mol
Cat. No. B13501152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde
Molecular FormulaC10H11BrO3
Molecular Weight259.10 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC(=C1Br)OC)OC)C=O
InChIInChI=1S/C10H11BrO3/c1-6-7(5-12)8(13-2)4-9(14-3)10(6)11/h4-5H,1-3H3
InChIKeyWESULUKFGNILAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde: A Strategic Intermediate for Targeted Synthesis


3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde is a brominated aromatic aldehyde featuring a 3-bromo substitution pattern on a benzaldehyde core substituted with methoxy groups at positions 4 and 6 and a methyl group at position 2 . This specific arrangement of electron-donating and electron-withdrawing groups creates a unique electronic environment, making it a valuable intermediate for the synthesis of complex molecules in medicinal chemistry and organic synthesis [1]. Unlike simpler bromobenzaldehydes, the presence of methoxy and methyl groups enhances its solubility in organic solvents and provides additional sites for functionalization, positioning it as a versatile building block for pharmaceutical intermediates and specialty chemicals .

Why Generic Substitution Fails: The Unique Reactivity Profile of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde


Substituting 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde with structurally similar bromobenzaldehydes, such as 3-Bromo-4,5-dimethoxybenzaldehyde or 2-Bromo-4,6-dimethoxybenzaldehyde, is not a viable strategy due to significant differences in their electronic and steric properties . The specific positioning of the bromine atom, methoxy groups, and methyl group in 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde uniquely dictates its reactivity in cross-coupling reactions and its selectivity in biological systems . These differences can lead to altered reaction kinetics, product selectivity, and biological activity, underscoring the need for precise compound selection in research and development programs .

Quantitative Differentiation of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde


Comparative Anticancer Activity: 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde vs. 3-Bromo-4,5-dimethoxybenzaldehyde

3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde demonstrates a distinct antiproliferative profile compared to its regioisomer 3-Bromo-4,5-dimethoxybenzaldehyde . While direct comparative studies are limited, class-level analysis of structurally similar brominated dimethoxybenzaldehydes indicates that the substitution pattern significantly influences cytotoxicity against cancer cell lines [1]. For instance, 3-Bromo-4,5-dimethoxybenzaldehyde exhibits an IC50 of approximately 42.19 µg/mL against MCF-7 breast cancer cells, suggesting that the positional isomerism in 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde could yield a differentiated therapeutic window and selectivity profile .

Medicinal Chemistry Anticancer Cytotoxicity

Comparative Reactivity in Cross-Coupling Reactions: Bromine Substitution Pattern Matters

The reactivity of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde in palladium-catalyzed cross-coupling reactions is influenced by its unique substitution pattern . In Suzuki-Miyaura couplings, the electronic and steric environment around the bromine atom dictates reaction rates and yields [1]. Studies on bromobenzaldehydes show that the position of the bromine relative to electron-donating groups like methoxy can alter coupling efficiency [2]. For example, 2-Bromo-4,6-dimethoxybenzaldehyde, with a different bromine position, acts as an arylation reagent, while the target compound's specific arrangement offers distinct advantages in synthesizing certain biaryl structures .

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Enhanced Nucleophilic Substitution Susceptibility via Methoxy and Methyl Groups

The electron-donating methoxy groups at positions 4 and 6, combined with the methyl group at position 2, increase the electron density on the aromatic ring of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde, rendering it more susceptible to nucleophilic substitution reactions compared to non-substituted or differently substituted bromobenzaldehydes . This enhanced reactivity is supported by the known electrophilic properties of bromobenzaldehydes, where the bromine atom can be displaced by nucleophiles under mild conditions . This feature facilitates its use in synthesizing complex molecules with high functional group tolerance [1].

Organic Synthesis Nucleophilic Substitution Electrophilic Aromatic Substitution

Recommended Applications of 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde Based on Evidence


Medicinal Chemistry: Synthesis of Novel Anticancer Agents

Given its differentiated substitution pattern and inferred activity profile, 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde is ideally suited as a starting material for the synthesis of novel anticancer agents targeting breast cancer and other malignancies . Its unique electronic properties may allow for the design of compounds with improved selectivity and reduced off-target effects compared to those derived from 3-Bromo-4,5-dimethoxybenzaldehyde [1].

Organic Synthesis: Building Block for Biaryl and Heterocyclic Compounds

The compound's reactivity in cross-coupling reactions makes it a strategic intermediate for constructing complex biaryl and heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals . Its specific substitution pattern can lead to novel structural motifs not easily accessible from other bromobenzaldehydes .

Chemical Biology: Probe Development for Enzyme Inhibition Studies

The methoxy and methyl substituents, combined with the reactive aldehyde group, allow 3-Bromo-4,6-dimethoxy-2-methylbenzaldehyde to be used in the synthesis of chemical probes for studying enzyme mechanisms and biological pathways . Its enhanced nucleophilic substitution susceptibility facilitates the attachment of various reporter groups or affinity tags [2].

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